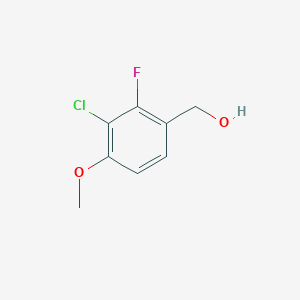

(3-Chloro-2-fluoro-4-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2-fluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCZTFCXTXPDQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 3 Chloro 2 Fluoro 4 Methoxyphenyl Methanol

Contemporary Synthetic Routes to Halogenated Methoxyphenylmethanols

Traditional synthetic methodologies for complex aromatic alcohols often rely on multi-step sequences that allow for the controlled, regioselective introduction of substituents. These routes are designed to build the desired substitution pattern on the aromatic core before the final installation of the hydroxymethyl group.

The regioselective functionalization of polysubstituted phenyl rings is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules. The directing effects of existing substituents on the aromatic ring are harnessed to guide the position of incoming electrophiles or to facilitate directed ortho-metalation. In the context of synthesizing precursors to (3-Chloro-2-fluoro-4-methoxyphenyl)methanol, the interplay between the directing effects of chloro, fluoro, and methoxy (B1213986) groups is critical.

A common strategy involves the use of directing groups to control the position of subsequent functionalization. For instance, in the synthesis of related polysubstituted phenyl compounds, a methoxy group can direct electrophilic substitution to the ortho and para positions. However, in a crowded polysubstituted ring, steric hindrance and the electronic effects of other substituents, such as halogens, will significantly influence the outcome of the reaction.

Recent advancements have focused on transition-metal-catalyzed C-H functionalization, which offers a powerful tool for the direct introduction of functional groups without the need for pre-functionalized starting materials. researchgate.net For example, copper-catalyzed reactions have demonstrated high efficiency and unique ortho-selectivity in the C-H functionalization of certain aromatic compounds. researchgate.net The development of cooperative catalysis, such as the combination of gold and a chiral Brønsted acid, has enabled asymmetric para-C(sp²)−H bond functionalization of alkyl benzene (B151609) derivatives, leading to chiral 1,1-diaryl motifs. researchgate.net While not directly applied to the target molecule in the reviewed literature, these methods represent the state-of-the-art in achieving high regioselectivity in the functionalization of phenyl rings.

The introduction of a hydroxymethyl group at the benzylic position is a common transformation in organic synthesis. One of the most straightforward and widely used methods is the reduction of a corresponding benzaldehyde (B42025) derivative. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) and lithium aluminum hydride being common choices. For instance, the synthesis of (4-chloro-3-methoxyphenyl)methanol (B1599991) has been achieved by the reduction of 4-chloro-3-methoxybenzoic acid using borane-THF complex or lithium aluminum hydride. chemicalbook.com

Alternatively, the hydroxymethyl group can be introduced through the functionalization of a benzylic C-H bond. organic-chemistry.org Benzylic oxidation is a fundamental method for C-H functionalization, allowing for the production of valuable intermediates from readily available precursors. mdpi.com While strong oxidizing agents typically convert the benzylic position to a carboxylic acid, milder and more selective methods are being developed. chemistrysteps.com Photocatalytic methods, for example, have been employed for the direct decarboxylative hydroxylation of carboxylic acids to yield alcohols under mild conditions using molecular oxygen as a green oxidant. organic-chemistry.org

Another approach involves the use of organometallic reagents. For example, the reaction of an organolithium or Grignard reagent, generated from a corresponding aryl halide, with formaldehyde (B43269) will yield the desired benzyl (B1604629) alcohol. This method is particularly useful when the required aryl halide is readily accessible.

The synthesis of this compound invariably proceeds through the preparation of a key precursor, typically a benzaldehyde or a boronic acid derivative with the desired substitution pattern. The synthesis of 4-chloro-2-fluoro-3-methoxyphenyl boronic acid has been described as an intermediate for more complex molecules. google.comgoogle.com This is often achieved through the lithiation of a precursor like 2-chloro-6-fluoroanisole (B1586750) followed by quenching with a boron electrophile such as trimethyl borate. google.com

The synthesis of halogenated benzaldehydes is also a critical step. For instance, 3-fluoro-4-methoxybenzaldehyde (B1294953) is an important fine chemical raw material. guidechem.com Its synthesis can be achieved through various methods, including the direct fluorination of a benzaldehyde substrate. guidechem.com The synthesis of 3-chloro-4-fluorobenzaldehyde (B1582058) has been accomplished by the bromination of 4-fluorobenzaldehyde (B137897) followed by a halogen exchange reaction, or by direct chlorination in oleum. googleapis.com These methods for synthesizing related halogenated benzaldehydes can be adapted for the preparation of 3-chloro-2-fluoro-4-methoxybenzaldehyde (B3349195), the direct precursor to the target alcohol.

A general process for producing fluorobenzaldehydes involves the reaction of a halogenated benzaldehyde with a metal fluoride (B91410) in the presence of a catalyst, such as a quaternary phosphonium (B103445) or ammonium (B1175870) salt. google.com This halogen exchange (Halex) reaction is a powerful tool for introducing fluorine into an aromatic ring.

Innovations in Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve sustainability. This includes the use of sustainable catalysts, renewable feedstocks, and biocatalytic methods.

Sustainable catalysis aims to replace traditional stoichiometric reagents with catalytic systems that are more environmentally benign, efficient, and recyclable. In the context of synthesizing substituted benzyl alcohols, several green catalytic approaches have been developed.

Photocatalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful tool in green synthesis. bohrium.com For example, mixed-metal organic frameworks (MOFs) have been developed as visible-light-responsive photocatalysts for the selective oxidation of benzyl alcohols to benzaldehydes with high efficiency and selectivity. bohrium.com This process can be reversed to consider the photocatalytic reduction of benzaldehydes to benzyl alcohols. Ruthenium supported on alumina (B75360) has been investigated for the solvent-free oxidation of benzyl alcohol using air as a green oxidant, demonstrating good activity and complete selectivity. mdpi.com Such catalytic systems, which operate under mild conditions and utilize green oxidants or reductants, are highly desirable.

The use of iron chlorides, which are inexpensive and less toxic than many other transition metal catalysts, has been explored for the etherification of benzyl alcohols in propylene (B89431) carbonate, a green and recyclable solvent. nih.gov While this reaction produces ethers, the underlying principle of using environmentally friendly catalysts and solvents is applicable to other transformations of benzyl alcohols.

The following table summarizes some sustainable catalytic methods for reactions involving benzyl alcohols:

| Catalytic System | Reaction Type | Substrate | Product | Key Features |

| Ru on Alumina | Oxidation | Benzyl alcohol | Benzaldehyde | Solvent-free, air as oxidant mdpi.com |

| Fe2Co-MOF | Photocatalytic Oxidation | Benzyl alcohol | Benzaldehyde | Visible light, room temperature bohrium.com |

| FeCl3·6H2O | Etherification | Benzyl alcohols | Symmetrical ethers | Green solvent (propylene carbonate) nih.gov |

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. researchgate.net The production of benzyl alcohol and its analogs through biocatalytic routes is an active area of research.

Whole-cell biotransformation has been explored for the synthesis of benzyl alcohol from L-phenylalanine using an artificial enzyme cascade in Escherichia coli. researchgate.net This process involves multiple enzymatic steps to convert the amino acid into benzaldehyde, which is then reduced to benzyl alcohol. researchgate.net The use of whole cells is advantageous as it allows for the natural recycling of cofactors, such as NADH or NADPH, which are required for the reduction step. mdpi.com

Enzymes such as alcohol dehydrogenases (ADHs), aldehyde dehydrogenases (ALDHs), and aldo-keto reductases are capable of catalyzing the reduction of benzaldehydes to their corresponding benzyl alcohols. mdpi.com The substrate scope of these enzymes can be quite broad, allowing for the conversion of various substituted benzaldehydes. While the specific biocatalytic reduction of 3-chloro-2-fluoro-4-methoxybenzaldehyde has not been detailed in the reviewed literature, the existing research on other substituted benzaldehydes suggests that a suitable enzyme or engineered microorganism could likely be developed for this transformation. researchgate.net

The development of continuous-flow biocatalytic processes further enhances the sustainability of this approach by minimizing waste generation and improving process efficiency. mdpi.com

Solvent-Free and Atom-Economical Syntheses

The principles of green chemistry encourage the development of synthetic routes that minimize waste and maximize the incorporation of reactant atoms into the final product. Atom economy is a key metric in this endeavor, and solvent-free reactions represent an ideal scenario for reducing environmental impact.

While specific solvent-free and highly atom-economical syntheses for this compound are not extensively detailed in the public domain, general principles of green chemistry can be applied. An atom-economical approach to synthesizing this molecule would likely involve the reduction of a corresponding aldehyde or carboxylic acid derivative.

For instance, the reduction of 3-chloro-2-fluoro-4-methoxybenzaldehyde to this compound via catalytic hydrogenation represents a highly atom-economical pathway. In this theoretical reaction, the only other reactant is hydrogen gas, and the catalyst can often be recovered and reused. This method, in principle, would have a 100% atom economy as all atoms from the reactants are incorporated into the product. jocpr.com

Another approach could involve the reduction of 3-chloro-2-fluoro-4-methoxybenzoic acid or its esters. While reagents like lithium aluminum hydride or sodium borohydride are effective, they have lower atom economies due to the generation of inorganic byproducts. A more atom-economical alternative would be catalytic hydrogenation.

Solvent-free reactions, often facilitated by grinding solid reactants together (mechanochemistry) or by heating a mixture of solid reactants without a solvent, offer significant environmental benefits. For the synthesis of this compound, a hypothetical solvent-free approach could involve the solid-state reduction of the corresponding aldehyde using a solid reducing agent. The feasibility of such a reaction would depend on the physical properties of the reactants and the development of a suitable catalytic system.

Table 1: Comparison of Theoretical Atom Economy for the Synthesis of this compound via Reduction

| Precursor | Reducing Agent | Byproducts | Theoretical Atom Economy |

| 3-chloro-2-fluoro-4-methoxybenzaldehyde | H₂ (with catalyst) | None | 100% |

| 3-chloro-2-fluoro-4-methoxybenzoic acid | LiAlH₄ | LiAlO₂, H₂ | < 100% |

| Methyl 3-chloro-2-fluoro-4-methoxybenzoate | NaBH₄ | NaB(OCH₃)₄ | < 100% |

Stereoselective Synthesis Considerations for Related Chiral Analogs

While this compound itself is not chiral, the introduction of a stereocenter, for example by the addition of another substituent to the benzylic carbon, would result in chiral analogs. The stereoselective synthesis of such analogs is of significant interest, particularly in the fields of medicinal and agricultural chemistry, where the chirality of a molecule can dramatically affect its biological activity.

The development of methods for the asymmetric synthesis of fluorinated compounds is a challenging but important area of research. nih.gov One approach to creating chiral analogs of this compound would be the asymmetric reduction of a corresponding prochiral ketone, such as 1-(3-chloro-2-fluoro-4-methoxyphenyl)ethan-1-one. This could be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Furthermore, the synthesis of optically active α,α-chlorofluoro carbonyl compounds can serve as precursors to various chiral molecules with a fluorinated quaternary carbon center. nih.gov Methodologies for the enantioselective synthesis of α,α-chlorofluoro aldehydes and ketones have been developed, which could be adapted to create chiral building blocks related to the target molecule. nih.gov These methods often employ organocatalysts to achieve high enantioselectivity. nih.gov

For instance, a potential strategy for synthesizing a chiral analog could involve the following conceptual steps:

Synthesis of a Prochiral Ketone: Preparation of a ketone where the carbonyl group is attached to the 3-chloro-2-fluoro-4-methoxyphenyl ring and another substituent.

Asymmetric Reduction: Employing a chiral catalyst (e.g., a transition metal complex with a chiral ligand) and a reducing agent (e.g., H₂) to reduce the ketone to a chiral alcohol with high enantiomeric excess.

The choice of catalyst and reaction conditions would be crucial for achieving high stereoselectivity. Research into the synthesis of other chiral phenylpropanoids has demonstrated the successful application of techniques like Sharpless asymmetric dihydroxylation to establish stereocenters with high control. researchgate.net While not directly applied to the target molecule, these established methods provide a framework for the design of synthetic routes to its chiral analogs.

Reactivity and Mechanistic Investigations of 3 Chloro 2 Fluoro 4 Methoxyphenyl Methanol

Transformations Involving the Benzylic Alcohol Moiety

The hydroxymethyl group is a versatile functional handle, susceptible to a range of transformations including oxidation, reduction, substitution, and derivatization.

Oxidation Pathways of the Hydroxymethyl Group

The primary benzylic alcohol group in (3-Chloro-2-fluoro-4-methoxyphenyl)methanol can be selectively oxidized to the corresponding aldehyde, 3-Chloro-2-fluoro-4-methoxybenzaldehyde (B3349195). This transformation is a cornerstone in organic synthesis, and several reagents are effective for this purpose. Mild oxidizing agents are generally preferred to prevent over-oxidation to the carboxylic acid. masterorganicchemistry.com

Commonly employed reagents for the oxidation of benzylic alcohols include manganese dioxide (MnO₂) and pyridinium (B92312) chlorochromate (PCC). commonorganicchemistry.comgordon.edu MnO₂ is a highly selective heterogeneous oxidant that is particularly effective for allylic and benzylic alcohols. jove.commychemblog.comtandfonline.com The reaction occurs on the surface of the solid MnO₂ and is typically carried out in an inert solvent like dichloromethane (B109758) or chloroform. commonorganicchemistry.commychemblog.com

PCC is another widely used reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes. masterorganicchemistry.comrsc.org The reaction is typically performed in dichloromethane. gordon.edu The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester, followed by an elimination step. masterorganicchemistry.com

| Oxidizing Agent | Typical Conditions | Product | Notes |

| Manganese Dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform (CHCl₃), room temperature or reflux commonorganicchemistry.commychemblog.com | 3-Chloro-2-fluoro-4-methoxybenzaldehyde | Selective for benzylic alcohols; reaction is heterogeneous. jove.comyoutube.com |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), room temperature gordon.edursc.org | 3-Chloro-2-fluoro-4-methoxybenzaldehyde | Mild reagent, prevents over-oxidation to carboxylic acid. masterorganicchemistry.com |

| α-MnO₂/GO Nanocomposite | n-hexane, K₂CO₃, 70 °C, aerobic conditions tandfonline.com | 3-Chloro-2-fluoro-4-methoxybenzaldehyde | A heterogeneous nanocatalyst that offers advantages like easy separation and recyclability. tandfonline.com |

Reduction Strategies of the Hydroxymethyl Group

The hydroxymethyl group can be reduced to a methyl group, converting this compound into 2-Chloro-1-fluoro-4-methoxy-5-methylbenzene. This reductive deoxygenation, or hydrogenolysis, is typically achieved through catalytic hydrogenation.

This process involves reacting the alcohol with a hydrogen source in the presence of a metal catalyst. A common method is catalytic transfer hydrogenation, which uses a hydrogen donor like 2-propanol in the presence of a palladium-on-carbon (Pd/C) catalyst. cdnsciencepub.comcapes.gov.br Other methods may involve the use of triethylsilane with a palladium catalyst. researchgate.net The reaction effectively cleaves the C-O bond and replaces it with a C-H bond.

| Reduction Method | Reagents and Catalyst | Product | Notes |

| Catalytic Transfer Hydrogenation | 2-Propanol, Palladium/Carbon (Pd/C) cdnsciencepub.comcapes.gov.br | 2-Chloro-1-fluoro-4-methoxy-5-methylbenzene | 2-Propanol acts as the hydrogen donor. cdnsciencepub.com |

| Catalytic Hydrogenation | H₂, Platinum or Rhodium catalyst oup.com | 2-Chloro-1-fluoro-4-methoxy-5-methylbenzene | High pressure H₂ gas is used as the hydrogen source. |

| Silane Reduction | Triethylsilane (Et₃SiH), Palladium(II) chloride (PdCl₂) researchgate.net | 2-Chloro-1-fluoro-4-methoxy-5-methylbenzene | A mild method for the reductive deoxygenation of benzylic alcohols. researchgate.net |

Nucleophilic and Electrophilic Substitutions at the Benzylic Position

The benzylic carbon is susceptible to nucleophilic substitution. However, the hydroxyl group is a poor leaving group. Therefore, direct substitution is difficult. To facilitate this, the alcohol is typically converted into a better leaving group. One common strategy is protonation of the alcohol under acidic conditions, followed by substitution, often with a halide ion. libretexts.orgmasterorganicchemistry.com Benzylic alcohols react readily with hydrogen halides (HX) via an Sₙ1 mechanism due to the stability of the intermediate benzylic carbocation. libretexts.org

Alternatively, the alcohol can be converted to an alkyl halide using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. libretexts.org Once converted to the corresponding benzylic halide, a wide range of nucleophiles can be introduced. Another direct approach involves activating the alcohol with a Lewis acid, such as zinc iodide (ZnI₂), which facilitates reaction with nucleophiles like triethyl phosphite (B83602) to form phosphonates. nih.gov

| Reaction Type | Reagents | Intermediate/Product | Mechanism |

| Halogenation | HCl, HBr, or HI libretexts.orglibretexts.org | (3-Chloro-2-fluoro-4-methoxyphenyl)methyl halide | Sₙ1 libretexts.org |

| Chlorination | Thionyl chloride (SOCl₂) libretexts.org | 1-(Chloromethyl)-3-chloro-2-fluoro-4-methoxybenzene | Sₙ2-like |

| Bromination | Phosphorus tribromide (PBr₃) libretexts.org | 1-(Bromomethyl)-3-chloro-2-fluoro-4-methoxybenzene | Sₙ2-like |

| Phosphonate Formation | Triethyl phosphite, Zinc Iodide (ZnI₂) nih.gov | Diethyl (3-chloro-2-fluoro-4-methoxybenzyl)phosphonate | Lewis acid-mediated nucleophilic substitution nih.gov |

Derivatization via Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification and etherification, allowing for the synthesis of a diverse range of derivatives.

Esterification: this compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. The most common method is Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst.

Etherification: The Williamson ether synthesis is the most prevalent method for preparing ethers from this alcohol. wikipedia.org This Sₙ2 reaction involves two steps: first, the alcohol is deprotonated by a strong base (such as sodium hydride, NaH) to form the corresponding alkoxide ion. libretexts.org This potent nucleophile then displaces a halide or other good leaving group from an alkyl substrate to form the ether. masterorganicchemistry.comyoutube.com For this reaction to be efficient, a primary alkyl halide should be used to avoid competing elimination reactions. libretexts.orgmiracosta.edu

| Reaction | Reagents | Product Type | General Notes |

| Fischer Esterification | Carboxylic acid (R-COOH), Acid catalyst (e.g., H₂SO₄) | Ester | Reversible reaction, often requires removal of water to drive to completion. |

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Primary alkyl halide (R-X) libretexts.org | Ether | Classic Sₙ2 reaction; the alkoxide is formed in situ. wikipedia.orgmasterorganicchemistry.com |

Aromatic Ring Functionalization and Modifications

The substituents on the benzene (B151609) ring dictate the regiochemical outcome of further functionalization, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity Directed by Halo/Methoxy (B1213986) Groups

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.comlibretexts.org The existing substituents—chloro, fluoro, and methoxy groups—determine the position of the incoming electrophile. wikipedia.org

Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group. libretexts.orgorganicchemistrytutor.com It donates electron density to the ring via resonance (+M effect), making the ortho and para positions more nucleophilic and stabilizing the cationic intermediate (arenium ion). organicchemistrytutor.com

Fluoro (-F) and Chloro (-Cl) Groups: Halogens are deactivating yet ortho-, para-directing. aakash.ac.in They withdraw electron density through the inductive effect (-I effect), making the ring less reactive than benzene. chemistrytalk.org However, they can donate electron density through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. libretexts.org

| Substituent | Position | Type | Directing Effect |

| -OCH₃ | C4 | Strongly Activating organicchemistrytutor.com | Ortho, Para libretexts.org |

| -Cl | C3 | Deactivating aakash.ac.in | Ortho, Para aakash.ac.in |

| -F | C2 | Deactivating chemistrytalk.org | Ortho, Para chemistrytalk.org |

| Predicted Site of EAS | C5 | --- | The C5 position is ortho to the strongly activating -OCH₃ group and para to the -F group, making it the most electronically enriched and favorable site for attack. |

Nucleophilic Aromatic Substitution Considerations in Polyhalogenated Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov However, concerted mechanisms (cSNAr), where bond formation and bond cleavage occur in a single transition state, have also been identified, particularly for less activated systems. nih.govnih.gov

The regioselectivity of a potential SNAr reaction on this compound would be influenced by several factors:

Leaving Group Ability: In SNAr reactions where the initial nucleophilic attack is the rate-determining step, fluoride (B91410) is often a better leaving group than chloride due to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more electrophilic. masterorganicchemistry.comnih.gov

Activation by Substituents: SNAr reactions are significantly accelerated by the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer intermediate through resonance. nih.govmasterorganicchemistry.com In the title compound, the absence of a strongly activating nitro or cyano group suggests that forcing conditions (high temperatures, strong nucleophiles) would be necessary to effect substitution.

Regiochemistry: Nucleophilic attack will preferentially occur at a position that allows the negative charge of the intermediate to be stabilized. In polyhalogenated systems, the site of substitution is often determined by the ability of the remaining substituents to stabilize the intermediate. nih.govsemanticscholar.org For the title compound, substitution of the fluorine at C-2 or the chlorine at C-3 would lead to different intermediate stabilities. Computational studies on related polyfluoroarenes have been used to predict the most likely site of substitution by comparing the stabilities of the possible Meisenheimer intermediates. nih.govsemanticscholar.org

It is also important to consider the possibility of a concerted SNAr mechanism, which avoids a high-energy Meisenheimer intermediate. nih.gov Recent studies have shown that even electron-rich aryl fluorides can undergo concerted SNAr reactions. nih.gov

Transition-Metal Catalyzed Cross-Coupling Reactions on the Haloaryl Moiety

The chloro and fluoro substituents on the aromatic ring of this compound render it a potential substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The general catalytic cycle for many of these reactions, particularly those catalyzed by palladium, involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgnih.gov

The relative reactivity of the C-Cl and C-F bonds is a critical consideration for selective cross-coupling. Generally, the order of reactivity for aryl halides in oxidative addition to a low-valent metal center (like Pd(0)) is I > Br > Cl >> F. mdpi.com This trend is due to the decreasing bond strength of the carbon-halogen bond down the group. Consequently, it is expected that the C-Cl bond in this compound would be significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the C-3 position.

A variety of cross-coupling reactions could potentially be applied to this molecule:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base to form a C-C bond. nobelprize.orgmdpi.com

Negishi Coupling: Coupling with an organozinc reagent, typically catalyzed by palladium or nickel. nobelprize.orgyoutube.com

Hiyama Coupling: Involves the coupling of organosilicon compounds with organic halides, catalyzed by transition metals. mdpi.com

Sonogashira Coupling: The coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org

Buchwald-Hartwig Amination: A palladium-catalyzed reaction to form a C-N bond between an aryl halide and an amine.

While the C-Cl bond is expected to be the primary site of reaction, the functionalization of the typically inert C-F bond is also an area of active research, often requiring specialized catalysts and more forcing reaction conditions. mdpi.commdpi.com

Elucidation of Reaction Mechanisms and Kinetics

While no specific mechanistic or kinetic studies have been published for this compound, the principles derived from studies on analogous polyhalogenated aromatic compounds can be used to predict its behavior and guide potential investigations.

Kinetic Studies of Key Transformations

Kinetic studies are essential for understanding the mechanism of a reaction, including the identification of the rate-determining step and the influence of various reaction parameters.

For a potential SNAr reaction , a kinetic study would likely involve monitoring the reaction rate as a function of the concentrations of the aryl halide and the nucleophile. A second-order rate law (first order in each reactant) would be consistent with either a concerted mechanism or a stepwise mechanism where the initial nucleophilic attack is rate-determining. nih.gov Hammett analysis, by studying the reaction rates of a series of para-substituted analogues, could provide insight into charge development in the transition state. nih.gov A positive ρ (rho) value from a Hammett plot would indicate the buildup of negative charge on the aromatic ring in the transition state, which is characteristic of SNAr reactions. nih.gov

For transition-metal-catalyzed cross-coupling reactions , such as a Suzuki-Miyaura coupling, kinetic studies can be more complex due to the multi-step nature of the catalytic cycle. mdpi.com Investigations might focus on determining the rate dependence on the concentrations of the aryl halide, the organoboron reagent, the catalyst, and the base. The observed kinetics can help to identify the rate-limiting step, which could be oxidative addition, transmetalation, or reductive elimination, depending on the specific substrates, catalyst, and reaction conditions.

Table 1: Hypothetical Kinetic Parameters for Reactions of this compound This table is illustrative and not based on experimental data.

| Reaction Type | Rate Law | Expected Rate-Determining Step | Influencing Factors |

|---|---|---|---|

| SNAr | Rate = k[Aryl Halide][Nucleophile] |

Nucleophilic Attack | Nucleophile strength, Solvent polarity |

| Suzuki Coupling | Complex | Oxidative Addition (likely) | Catalyst/ligand structure, Base strength |

Investigation of Radical Pathways and Intermediates

While many SNAr and cross-coupling reactions proceed through ionic intermediates, the involvement of radical pathways cannot be entirely excluded, especially under certain reaction conditions (e.g., high temperatures, photochemical activation, or the use of specific transition metals).

One well-known radical-mediated nucleophilic substitution is the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. This multi-step chain reaction involves the formation of a radical anion, fragmentation to an aryl radical, and subsequent reaction with a nucleophile. Such pathways are often promoted by light or solvated electrons. The presence of radical intermediates could be probed using radical trapping agents (like TEMPO) or by observing the effects of radical initiators or inhibitors on the reaction rate and product distribution.

In the context of cross-coupling reactions, some mechanisms, particularly those involving nickel catalysts or certain cross-electrophile couplings, have been proposed to involve radical intermediates or radical-chain processes. nih.gov Investigating these possibilities for this compound would require specialized techniques, such as electron paramagnetic resonance (EPR) spectroscopy, to detect and characterize any transient radical species.

Analysis of Transition States and Energetic Profiles

Computational chemistry, particularly using density functional theory (DFT), is a powerful tool for elucidating reaction mechanisms by calculating the structures and energies of reactants, intermediates, transition states, and products. nih.govrsc.org

For an SNAr reaction of this compound, computational analysis could be used to:

Compare the activation barriers for the substitution of the chloro versus the fluoro group.

Determine whether the reaction proceeds through a stable Meisenheimer intermediate (stepwise mechanism) or directly through a single transition state (concerted mechanism) by performing an intrinsic reaction coordinate (IRC) calculation. nih.govacs.org

Analyze the charge distribution in the transition state using methods like Natural Population Analysis (NPA) to understand the stabilizing or destabilizing effects of the substituents. acs.org

For a palladium-catalyzed cross-coupling reaction , computational studies could model the entire catalytic cycle:

Calculate the energy barriers for the oxidative addition of the C-Cl and C-F bonds to the palladium(0) catalyst, which would provide a theoretical basis for the observed selectivity.

Model the transition states for the transmetalation and reductive elimination steps.

Evaluate the influence of different phosphine (B1218219) ligands on the energetics of the catalytic cycle, helping to rationalize ligand effects observed experimentally.

Table 2: Illustrative Calculated Energy Barriers for Potential Reactions This table is for conceptual purposes and does not represent actual computational data.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Mechanistic Implication |

|---|---|---|---|

| SNAr at C-Cl | [TSSNAr-Cl] | ~30-35 | High barrier suggests forcing conditions needed |

| SNAr at C-F | [TSSNAr-F] | ~28-33 | Potentially lower barrier than C-Cl substitution |

| Pd-catalyzed Oxidative Addition at C-Cl | [TSOxAdd-Cl] | ~15-20 | Favored pathway in cross-coupling |

| Pd-catalyzed Oxidative Addition at C-F | [TSOxAdd-F] | >30 | Highly disfavored, explaining selectivity |

These computational approaches, while not replacing experimental studies, provide invaluable insights into the underlying factors that control the reactivity and selectivity of complex organic molecules like this compound.

Computational and Theoretical Studies of 3 Chloro 2 Fluoro 4 Methoxyphenyl Methanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are dictated by the arrangement of its electrons. Methods like Density Functional Theory (DFT) are commonly employed to optimize molecular geometries and compute electronic properties for substituted aromatic compounds. researchgate.netprensipjournals.com

The electronic behavior of (3-Chloro-2-fluoro-4-methoxyphenyl)methanol is governed by the interplay of its substituents on the aromatic ring. The fluorine, chlorine, methoxy (B1213986) (-OCH₃), and hydroxymethyl (-CH₂OH) groups modulate the electron density distribution through inductive and resonance effects.

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity. libretexts.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

This complex interplay of electronic effects results in a non-uniform charge distribution across the molecule. Natural Bond Orbital (NBO) or Mulliken population analyses are computational methods used to assign partial atomic charges, revealing the electron-rich and electron-poor sites. researchgate.netnih.gov For this compound, the oxygen atoms of the methoxy and hydroxyl groups are expected to carry significant negative charge, while the carbon atoms attached to the halogens and oxygens, as well as the hydrogen of the hydroxyl group, will be electropositive.

Interactive Table: Calculated Partial Atomic Charges

| Atom | Predicted Partial Charge (a.u.) | Analysis Method |

| O (methoxy) | -0.55 | NBO |

| O (hydroxyl) | -0.70 | NBO |

| Cl | -0.05 | NBO |

| F | -0.30 | NBO |

| C (ring, attached to Cl) | +0.10 | NBO |

| C (ring, attached to F) | +0.25 | NBO |

| H (hydroxyl) | +0.45 | NBO |

Note: These values are representative examples based on calculations of similarly substituted aromatic compounds and illustrate expected trends. Actual values would require specific DFT calculations for this molecule.

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural characterization of molecules. olemiss.edu

Vibrational Frequencies: Theoretical calculations, typically using DFT, can predict the infrared (IR) and Raman spectra of a molecule. dergipark.org.tr By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the vibrational modes. These theoretical spectra can be compared with experimental data to confirm the molecular structure. prensipjournals.com For this compound, key predicted vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methyl/methylene groups, C-O stretches of the ether and alcohol, and vibrations involving the C-Cl and C-F bonds.

Interactive Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

| O-H Stretch | ~3650 | Alcohol |

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Ring |

| Aliphatic C-H Stretch | 2980 - 2850 | -CH₃ and -CH₂OH |

| C=C Aromatic Stretch | 1600 - 1450 | Phenyl Ring |

| C-O Stretch | 1250 (ether), 1050 (alcohol) | Methoxy, Hydroxymethyl |

| C-F Stretch | ~1100 | Fluoro |

| C-Cl Stretch | ~750 | Chloro |

Note: These are typical frequency ranges. DFT calculations provide specific values that are often scaled to better match experimental results. dergipark.org.tr

Conformational Landscape and Energetics

The flexibility of the hydroxymethyl and methoxy groups allows the molecule to exist in various spatial arrangements or conformations.

Rotational isomers, or conformers, arise from the rotation around single bonds. For this compound, the key rotational barriers are associated with the C(ring)–CH₂OH bond and the C(ring)–OCH₃ bond. Computational chemistry can be used to map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting geometry. researchgate.net This analysis identifies the low-energy conformers (local minima) and the transition states that separate them. The relative stabilities of these conformers are determined by their calculated energies, with lower energy corresponding to higher stability. Steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl hydrogen and the adjacent fluorine or methoxy oxygen, can significantly influence which conformers are most stable.

In a condensed phase, the behavior of this compound is influenced by its interactions with surrounding molecules. The molecule can act as both a hydrogen bond donor (via the -OH group) and acceptor (via the oxygen atoms and potentially the fluorine atom). rsc.org It can also participate in halogen bonding through its chlorine atom and engage in dipole-dipole and van der Waals interactions. nih.gov

Solvent effects can be modeled computationally using various approaches. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This method is useful for understanding how a solvent's polarity affects the stability of different conformers or the energies of reactants and products. mdpi.com Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but are computationally more demanding.

Reaction Pathway Modeling and Mechanistic Insights

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states.

For this compound, a primary reaction of interest is the oxidation of the benzyl (B1604629) alcohol moiety to the corresponding aldehyde, (3-Chloro-2-fluoro-4-methoxyphenyl)carbaldehyde. Computational modeling can be used to:

Propose Reaction Mechanisms: For a given set of reactants and catalysts, different mechanistic pathways can be proposed. researchgate.netacs.org

Locate Transition States: Finding the transition state structure is key to understanding the reaction kinetics, as its energy determines the activation barrier.

Calculate Reaction Energetics: By calculating the energies of all species along the reaction coordinate, a reaction energy profile can be constructed. This profile shows the relative stabilities of intermediates and the height of energy barriers, providing insight into the reaction rate and feasibility. researchgate.net For example, in a base-catalyzed oxidation, a mechanism might involve the deprotonation of the alcohol followed by hydride transfer, a process that can be modeled computationally. youtube.com

These theoretical studies provide a molecular-level understanding of why certain reactions are favored over others and can guide the design of new synthetic routes or catalysts.

Computational Exploration of Plausible Synthetic Routes

The synthesis of highly substituted aromatic compounds like this compound often involves multi-step sequences where efficiency and selectivity are paramount. Computational chemistry offers a virtual laboratory to evaluate and optimize potential synthetic pathways before they are attempted in a real-world setting. A primary and logical route to this alcohol is through the reduction of its corresponding aldehyde, (3-Chloro-2-fluoro-4-methoxyphenyl)benzaldehyde.

Theoretical models, particularly those based on Density Functional Theory (DFT), can be employed to scrutinize this reduction reaction. For instance, in analogous systems such as the reduction of 3-fluoro-4-methoxybenzaldehyde (B1294953), DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set) can model the transition states to predict the feasibility and selectivity of the reaction. These calculations can help in selecting the most appropriate reducing agent by comparing the activation energies for different reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Solvent Effects | The influence of the solvent on the reaction energetics. | Polarizable Continuum Model (PCM) | Can predict changes in reaction rates and stability of intermediates in different solvents. |

By performing such calculations for (3-Chloro-2-fluoro-4-methoxyphenyl)benzaldehyde, a plausible and efficient synthetic route can be computationally validated. The model would likely predict that a mild reducing agent like sodium borohydride would be sufficient for the selective reduction of the aldehyde group without affecting the other substituents on the aromatic ring.

Theoretical Prediction of Reactivity Patterns and Selectivity

The reactivity of this compound is dictated by the electronic landscape of the molecule, which is shaped by the interplay of its various substituents. Computational methods provide a quantitative measure of this landscape, allowing for the prediction of how the molecule will behave in different chemical environments.

Molecular electrostatic potential (MEP) maps are a powerful visualization tool derived from quantum chemical calculations. For this compound, an MEP map would reveal the electron-rich and electron-deficient regions of the molecule. The oxygen atom of the hydroxyl group and the methoxy group would appear as regions of high electron density (nucleophilic sites), while the hydrogen atom of the hydroxyl group and the aromatic protons would be in electron-poor regions (electrophilic sites).

Furthermore, Frontier Molecular Orbital (FMO) theory can be applied to predict the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule will interact with other reagents.

Table 2: Predicted Reactivity Sites from Computational Analysis

| Reactivity Type | Predicted Site(s) | Rationale from Computational Models |

|---|---|---|

| Electrophilic Attack | Aromatic ring, likely at positions ortho and para to the activating methoxy group, but influenced by the deactivating halogens. | Analysis of HOMO distribution and calculated atomic charges would indicate the most nucleophilic carbon atoms on the ring. |

| Nucleophilic Attack | The benzylic carbon and the hydrogen of the hydroxyl group. | The LUMO distribution and positive partial charges on these atoms suggest their susceptibility to nucleophiles. |

| Deprotonation | The hydroxyl proton. | A relatively low pKa can be predicted from theoretical calculations, indicating its acidic nature. |

These theoretical predictions are invaluable for designing further reactions involving this compound, for instance, in the synthesis of ethers or esters from the alcohol functionality, or in further substitution reactions on the aromatic ring.

Structure-Reactivity Relationships Through Computational Analysis

The electronic effects of the chloro, fluoro, and methoxy substituents on the reactivity of the benzyl alcohol moiety can be quantified using calculated parameters. The Hammett equation, a cornerstone of physical organic chemistry, can be extended with computationally derived descriptors to build more sophisticated models.

| Hydrophobicity (log P) | The logarithm of the partition coefficient between octanol (B41247) and water. | This descriptor is crucial for understanding the molecule's behavior in biological and environmental systems. |

By analyzing these descriptors for this compound and comparing them to a series of related benzyl alcohols, a predictive QSAR model can be developed. Such a model could correlate these computational parameters with experimentally observed reaction rates or equilibrium constants, providing a deeper understanding of the structure-reactivity landscape. For example, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to increase the acidity of the benzylic proton and influence the rates of reactions involving the hydroxyl group.

Role of 3 Chloro 2 Fluoro 4 Methoxyphenyl Methanol As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Scaffolds

The utility of (3-Chloro-2-fluoro-4-methoxyphenyl)methanol as a precursor is most evident in its application to create intricate organic frameworks. The interplay of its electronic and steric properties, governed by the halogen and methoxy (B1213986) substituents, can influence the reactivity and outcome of synthetic transformations, providing a pathway to novel chemical entities.

While multi-component reactions (MCRs) represent a powerful tool in organic synthesis for the rapid assembly of complex molecules from three or more starting materials, specific examples detailing the direct participation of this compound in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions are not extensively documented in the scientific literature. However, the structural motif of this compound is relevant to the synthesis of various heterocyclic systems often targeted by MCRs. The hydroxymethyl group could, after appropriate functional group manipulation (e.g., oxidation to the aldehyde), serve as a key component in such reactions.

A significant application of the (3-chloro-2-fluoro-4-methoxyphenyl) moiety is found in the synthesis of complex heterocyclic compounds, particularly through its corresponding boronic acid derivative. This compound can be considered a direct precursor to 4-chloro-2-fluoro-3-methoxyphenylboronic acid, a key reagent in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

This boronic acid has been utilized as an essential intermediate in the synthesis of certain herbicidal compounds. Specifically, it is a building block for producing 2-(4-chloro-2-fluoro-3-methoxyphenyl)-6-amino-4-pyrimidinecarboxylic acid. google.com The synthesis involves a Suzuki coupling reaction where the substituted phenyl group from the boronic acid is coupled to a pyrimidine (B1678525) core. google.com This highlights the role of the (3-chloro-2-fluoro-4-methoxyphenyl) unit in constructing highly substituted, biologically active heterocyclic systems.

The general synthetic utility is outlined in the table below, illustrating the transformation of the parent alcohol into a versatile coupling partner.

| Starting Material | Key Intermediate | Coupling Partner | Reaction Type | Final Product Class |

| This compound | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | Halogenated pyrimidine | Suzuki-Miyaura Coupling | Substituted Pyrimidines |

This table illustrates a key synthetic pathway where this compound serves as a precursor to a boronic acid used in cross-coupling reactions.

The structural elements of this compound are also found in the core of various kinase inhibitors, suggesting its potential as a building block in the synthesis of pharmacologically active agents targeting protein kinases. The specific substitution pattern is often crucial for achieving desired potency and selectivity in such inhibitors.

Design and Synthesis of Functional Materials Precursors

The unique electronic properties conferred by the combination of electron-withdrawing halogens and an electron-donating methoxy group make the (3-chloro-2-fluoro-4-methoxyphenyl) moiety an interesting candidate for incorporation into functional organic materials.

Currently, there is limited specific information available in the public domain that documents the direct use of this compound as a monomer or core component in the synthesis of polymers or dendrimers. The principles of polymer chemistry suggest that its hydroxyl group could be functionalized to create a polymerizable monomer, for instance, by conversion to an acrylate (B77674) or styrene (B11656) derivative. Such a monomer could then be used to introduce the specific electronic and steric properties of the substituted phenyl ring into a polymer backbone or as a peripheral group in a dendrimer.

The development of materials for organic electronics, such as organic light-emitting diodes (OLEDs), often relies on molecules with tailored electronic properties to control charge transport and emission characteristics. While the (3-chloro-2-fluoro-4-methoxyphenyl) group possesses a distinct dipole moment and electronic profile due to its substituents, there is a lack of specific reports on the synthesis and application of this compound-derived compounds in organic electronic and optoelectronic devices. Its potential in this area remains a subject for future research and development.

Development of Chemical Probes and Analytical Tags (Non-Biological Applications)

Chemical probes and analytical tags are essential tools in various scientific disciplines for detection and quantification. These molecules often contain a reporter group and a reactive functional group for attachment to a target. The this compound molecule, with its reactive hydroxyl group, could theoretically be derivatized to function as a chemical tag. For example, the phenyl group could serve as a unique mass tag in mass spectrometry-based assays. However, there is no significant body of literature that specifically describes the development and application of this compound as a chemical probe or analytical tag for non-biological applications.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Chloro 2 Fluoro 4 Methoxyphenyl Methanol

Development of Novel Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating (3-Chloro-2-fluoro-4-methoxyphenyl)methanol from starting materials, by-products, or degradation products. ijfmr.com The development of high-resolution and hyphenated techniques is essential for achieving the necessary specificity and sensitivity for trace-level detection and quantification. biomedres.us

Gas Chromatography-Mass Spectrometry (GC-MS/MS): For volatile and semi-volatile compounds like substituted benzyl (B1604629) alcohols, GC-MS is a powerful analytical tool. biomedres.usscholarsresearchlibrary.com The use of a tandem mass spectrometer (MS/MS) enhances selectivity and reduces matrix interference, which is crucial for analyzing complex samples. The initial mass spectrometer (Q1) selects the precursor ion of the target compound, which is then fragmented in a collision cell (q2), and a specific product ion is monitored by the third quadrupole (Q3). This multiple reaction monitoring (MRM) approach provides high specificity and sensitivity. semanticscholar.org For this compound, derivatization may be employed to increase its volatility and improve chromatographic peak shape. nih.govnih.gov

Liquid Chromatography with Ultraviolet-Visible Spectroscopy (LC-UV/Vis): High-Performance Liquid Chromatography (HPLC) is highly versatile for analyzing non-volatile or thermally unstable compounds. biomedres.us Reversed-phase HPLC, using a C18 or similar nonpolar stationary phase, is well-suited for separating aromatic alcohols. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com A UV-Vis detector can quantify the compound based on the absorbance of its aromatic ring. The detection wavelength is typically set at the absorbance maximum (λmax) of the phenyl group's electronic transitions to ensure maximum sensitivity. molnar-institute.com Method development would involve optimizing the mobile phase gradient, flow rate, and column temperature to achieve baseline separation from any impurities. researchgate.net

| Parameter | GC-MS/MS | LC-UV/Vis |

|---|---|---|

| Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) or similar | C18 (150 mm × 4.6 mm, 5.0 µm) or similar |

| Mobile Phase/Carrier Gas | Helium (Constant flow rate, e.g., 1 mL/min) | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Temperature Program (Oven) | Initial: 60°C, ramp to 280°C at 10-20°C/min | Isothermal (e.g., 25-30°C) or Temperature Gradient |

| Injection Mode | Splitless | Autosampler injection (e.g., 10 µL) |

| Detector | Tandem Mass Spectrometer (MS/MS) | UV/Vis Diode Array Detector (DAD) |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Wavelength monitoring (e.g., 230 nm, 275 nm) |

| Ionization Mode | Electron Ionization (EI) | N/A |

Hyphenation refers to the powerful combination of a separation technique with a spectroscopic detection method, providing more information than either technique alone. ajpaonline.com For pharmaceutical analysis, hyphenated techniques are indispensable for impurity profiling and structural characterization. ajrconline.orgijsdr.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most versatile hyphenated technique in pharmaceutical analysis. ijsdr.org It combines the separation power of HPLC with the detection sensitivity and structural elucidation capabilities of mass spectrometry. For a compound like this compound, LC-MS with a soft ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would allow for the detection of the molecular ion, confirming its molecular weight. Further fragmentation (MS/MS) can provide structural details about the substituents on the aromatic ring. This technique is particularly valuable for identifying unknown impurities and degradation products at very low levels. ijfmr.com

Other hyphenated techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) offer the ability to acquire detailed structural information on separated components directly, which can be crucial for the unambiguous identification of isomers or complex impurities without the need for isolation. ijfmr.com

Advanced Spectroscopic Techniques for Structural Elucidation (Beyond Routine Data)

While routine 1D NMR and standard mass spectrometry provide basic structural confirmation, advanced spectroscopic methods are required for the complete and unambiguous structural assignment of a polysubstituted molecule like this compound.

Two-dimensional (2D) NMR spectroscopy is essential for elucidating the complex structure of molecules where 1D spectra suffer from signal overlap or complex coupling patterns. youtube.com By spreading the information across two frequency axes, 2D NMR experiments reveal correlations between different nuclei, allowing for a definitive assignment of the molecular skeleton. scribd.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the coupling between the two aromatic protons and the coupling between the benzylic CH₂ protons and the hydroxyl (-OH) proton.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to four bonds). sdsu.edu HMBC is critical for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, it would show correlations from the methoxy (B1213986) protons to the methoxy-bearing carbon and from the benzylic protons to the aromatic carbons. researchgate.net

| Proton Signal | Expected COSY Correlations | Expected HSQC Correlation (Carbon) | Expected Key HMBC Correlations (Carbons) |

|---|---|---|---|

| Ar-H (position 5) | Ar-H (position 6) | C5 | C1, C3, C4, C6 |

| Ar-H (position 6) | Ar-H (position 5) | C6 | C1, C2, C4, C5 |

| -CH₂-OH | -OH | C7 (Benzylic Carbon) | C1, C2, C6 |

| -OCH₃ | None | C8 (Methoxy Carbon) | C4 |

| -OH | -CH₂-OH | None (or weak) | C7 (Benzylic Carbon) |

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically to within 5 ppm). This precision allows for the determination of the elemental formula of the parent molecule and its fragments, a capability not possible with standard, nominal mass spectrometers.

For this compound (C₈H₈ClFO₂), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. Furthermore, the presence of chlorine with its two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), creates a characteristic isotopic pattern. The molecular ion peak (M) will be accompanied by an M+2 peak with an intensity approximately one-third that of the M peak. HRMS can resolve and accurately measure the masses and relative intensities of these isotopologues, providing definitive confirmation of the presence and number of chlorine atoms in the molecule or its fragments. arxiv.orgnih.gov

| Isotopologue Formula | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₈H₈³⁵ClFO₂ | 190.02478 | 100.0 |

| C₈H₈³⁷ClFO₂ | 192.02183 | 31.98 |

Vibrational Spectroscopy (FTIR & Raman): Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for identifying functional groups. aensiweb.com For this compound, the FTIR spectrum would show characteristic absorption bands confirming its key structural features. These include a broad O-H stretching band for the alcohol, C-O stretching, aromatic C=C stretching, and distinct C-X stretching vibrations for the carbon-fluorine and carbon-chlorine bonds. libretexts.orgquimicaorganica.orgspectroscopyonline.com Advanced analysis of subtle shifts in these frequencies can provide insights into intermolecular interactions (like hydrogen bonding) and conformational preferences of the molecule. nih.govmdpi.com

Electronic Spectroscopy (UV-Vis): Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule, primarily related to the π-electron system of the benzene (B151609) ring. aensiweb.com The position (λmax) and intensity (molar absorptivity) of the absorption bands are influenced by the substituents on the ring. The methoxy, chloro, and fluoro groups act as auxochromes, modifying the absorption characteristics of the phenyl chromophore. These spectra are useful for quantitative analysis and for studying the electronic environment of the aromatic system.

| Spectroscopy | Vibrational/Electronic Mode | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Notes |

|---|---|---|---|

| FTIR | O-H Stretch (Alcohol) | 3200-3500 (Broad) | Indicates hydrogen bonding. libretexts.org |

| Aromatic C-H Stretch | 3010-3100 | Characteristic of the benzene ring. | |

| Aromatic C=C Stretch | 1500-1600 | Confirms the presence of the aromatic ring. libretexts.org | |

| C-O Stretch (Alcohol/Ether) | 1050-1250 | Overlapping signals from alcohol and ether C-O bonds. quimicaorganica.org | |

| C-Cl / C-F Stretch | 700-800 / 1000-1300 | Confirms presence of halogen substituents. spectroscopyonline.com | |

| UV-Vis | π → π* transitions | ~230 nm and ~275 nm | Typical for substituted benzene rings. |

Based on a comprehensive search of publicly available scientific literature and patent databases, there is currently no specific information detailing the in-situ monitoring or flow chemistry applications for the compound this compound.

The requested article sections require detailed research findings, data tables, and specific examples of advanced analytical methodologies applied directly to reactions involving this compound. However, the search did not yield any documents that describe the use of real-time spectroscopic monitoring or automated analytics in flow chemistry for the synthesis or subsequent reactions of this compound.

General principles of these advanced methodologies are well-documented for other chemical processes in the pharmaceutical and chemical industries. Process Analytical Technology (PAT) frameworks frequently employ real-time spectroscopic tools like NMR, FTIR, and Raman spectroscopy to monitor reaction kinetics and ensure product quality. Similarly, flow chemistry is a widely adopted technique for improving reaction efficiency, safety, and automation.

Unfortunately, without specific studies focused on this compound, it is not possible to provide the detailed, compound-specific information required by the article outline while adhering to the standards of scientific accuracy and the strict exclusion of analogous or speculative examples. Further research and publication in this specific area would be necessary to generate the requested content.

Q & A

Q. What are the optimal reaction conditions for synthesizing (3-Chloro-2-fluoro-4-methoxyphenyl)methanol to maximize yield and purity?

Methodological Answer:

- Halogenation Steps : Begin with fluorinated precursors (e.g., fluorophenyl derivatives) and employ controlled chlorination using reagents like SOCl₂ or PCl₃ under inert atmospheres to avoid over-halogenation .

- Alcohol Formation : Use reducing agents (e.g., NaBH₄ or LiAlH₄) to convert ketone intermediates to the methanol group. Monitor reaction progress via TLC .

- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/petroleum ether (1:20 ratio) to isolate the product. Confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to identify substituent positions (e.g., chloro, fluoro, methoxy groups). Compare chemical shifts with PubChem data for related halogenated benzyl alcohols .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (MW: 204.63 g/mol) and isotopic patterns for chlorine/fluorine .

- FT-IR : Detect O-H (3200–3600 cm) and C-O (1050–1250 cm) stretches to verify alcohol functionality .

Q. What safety protocols are recommended when handling this compound due to potential halogen-related toxicity?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .

- Decomposition Risks : Avoid strong oxidizers and high temperatures (>200°C) to prevent release of toxic gases (e.g., HCl, HF) .

- Waste Disposal : Segregate halogenated waste and use certified disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for halogenated benzyl alcohols in different solvent systems?

Methodological Answer:

- Systematic Solvent Testing : Design experiments using binary solvent mixtures (e.g., methanol/water, DMSO/ethanol) under controlled temperatures (20–40°C). Measure solubility via UV-Vis spectroscopy or gravimetric analysis .

- QSAR Modeling : Apply quantitative structure-activity relationship models to predict solubility based on logP values and Hansen solubility parameters .

- Data Validation : Cross-reference results with independent studies using standardized protocols (e.g., OECD guidelines) to minimize experimental variability .

Q. What computational modeling approaches predict the reactivity of the methanol group in this compound under various pH conditions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model the molecule’s electronic structure. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- pH-Dependent Simulations : Employ molecular dynamics (MD) to study protonation states of the methanol group in aqueous solutions (pH 3–10). Validate with experimental pKa measurements .

- Reactivity Trends : Compare with analogous compounds (e.g., (3,5-dichloro-4-methylphenyl)methanol) to assess substituent effects on alcohol stability .

Q. How does the electronic effect of the fluorine substituent influence the alcohol group's reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine’s -I effect increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack. Use Hammett constants (σ for F = 0.34) to quantify electronic contributions .

- Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs in SN2 reactions (e.g., with NaCN or NH₃). Monitor via F NMR to track intermediate formation .

- Steric Considerations : Evaluate steric hindrance from the methoxy group using molecular modeling (e.g., VSEPR theory) to explain reduced reactivity in crowded environments .

Q. What strategies can differentiate positional isomers in halogenated methoxyphenyl methanol derivatives during synthesis?

Methodological Answer:

- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve isomers. Compare retention times with reference standards .

- Crystallography : Grow single crystals of isomers and perform X-ray diffraction to confirm substituent positions (e.g., chloro vs. fluoro orientation) .

- Isotopic Labeling : Synthesize C-labeled derivatives and analyze via 2D NMR (HSQC, HMBC) to assign connectivity unambiguously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.